molecular formula C12H12FNO B1324208 6-(4-Fluorophenyl)-6-oxohexanenitrile CAS No. 898767-09-4

6-(4-Fluorophenyl)-6-oxohexanenitrile

Cat. No. B1324208
CAS RN: 898767-09-4
M. Wt: 205.23 g/mol
InChI Key: WMXFZAQIDKAOBL-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-6-oxohexanenitrile, also known as 4-fluoro-6-oxohexanenitrile (FOHN), is a synthetic compound that has recently been developed to be used in a variety of scientific research applications. It is a versatile compound with a wide range of potential applications, ranging from biochemical and physiological effects to laboratory experiments.

Scientific Research Applications

1. Spectral Behavior and Photophysical Parameters

6-(4-Fluorophenyl)-6-oxohexanenitrile exhibits distinct spectral behavior in various media. A study focused on its electronic absorption and emission characteristics in different solvents, investigating the shift in emission spectrum with changing solvent polarity. This shift indicates a significant change in the dipole moment upon excitation due to intramolecular charge transfer in the excited state. The fluorescence quantum yield varies significantly with solvent properties, attributed to solvatokinetic effects. This compound demonstrates potential applications in organic photoemitting diodes, highlighted by its strong yellow emission in crystalline form (Pannipara et al., 2015).

2. Crystal Structure and Chemical Reactivity

The crystal structure of compounds related to 6-(4-Fluorophenyl)-6-oxohexanenitrile has been studied, providing insights into their molecular conformation and interactions. Such analyses are crucial for understanding the chemical reactivity and potential applications of these compounds. The molecular structure and reactivity have been explored through X-ray crystallography and theoretical calculations, including vibrational and NMR analyses. These studies help in understanding the molecule's behavior in various chemical reactions and its potential utility in scientific applications (Brahmachari et al., 2015).

3. Kinetics and Mechanism of Thermolysis

Research has been conducted on the kinetics and mechanism of thermolysis of fluorine-substituted 1,2,4-trioxanes, which are structurally related to 6-(4-Fluorophenyl)-6-oxohexanenitrile. These studies are crucial for understanding the thermal stability and decomposition pathways of such compounds. Insights into these aspects are fundamental for their potential application in material science and chemical engineering (Cafferata et al., 2002).

4. Applications in Fluorescence Spectroscopy

The fluorescence properties of related compounds have been extensively studied, suggesting potential applications in fluorescence spectroscopy and imaging. These studies explore the emission properties and the influence of various substituents on fluorescence behavior. Such research is vital for developing new fluorescent probes and materials for scientific and technological applications (Sonoda et al., 2007)

properties

IUPAC Name

6-(4-fluorophenyl)-6-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-11-7-5-10(6-8-11)12(15)4-2-1-3-9-14/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXFZAQIDKAOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642213
Record name 6-(4-Fluorophenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)-6-oxohexanenitrile

CAS RN

898767-09-4
Record name 4-Fluoro-ε-oxobenzenehexanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Fluorophenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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